Home > Products > Screening Compounds P55955 > Natriuretic Peptide, Brain
Natriuretic Peptide, Brain - 124584-08-3

Natriuretic Peptide, Brain

Catalog Number: EVT-242584
CAS Number: 124584-08-3
Molecular Formula: C143H244N50O42S4
Molecular Weight: 3464.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brain natriuretic peptide (BNP) belongs to a family of natriuretic peptides that includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). [, , ] These peptides have diuretic, natriuretic, and vasodepressor activity and contribute to pressure and volume homeostasis in adults. [, ] While primarily produced in the ventricles of the heart, BNP is also synthesized in the brain, hence its name. [, ] BNP acts as a cardiac hormone and local regulator. []

In scientific research, BNP serves as a sensitive biochemical marker for various cardiovascular conditions, particularly heart failure. [, , ] It is used to assess cardiac function, diagnose heart failure, predict prognosis, and monitor treatment effectiveness. [, , , , , , , ]

Future Directions
  • Developing novel therapeutic strategies: Investigating the therapeutic potential of modulating the natriuretic peptide system, such as through the use of neprilysin inhibitors (which prevent BNP degradation) or synthetic BNP analogs. []
  • Further elucidating the role of BNP in non-cardiac conditions: Exploring the potential involvement of BNP in conditions like respiratory diseases, acute brain injury, and skeletal growth abnormalities. [, , ]
  • Refining diagnostic and prognostic applications: Investigating the use of BNP in combination with other biomarkers to enhance the accuracy of diagnosis and prognosis prediction in various cardiovascular conditions. []

Atrial Natriuretic Peptide (ANP)

Compound Description: Atrial Natriuretic Peptide (ANP) is a cardiac hormone primarily produced by the heart's atria. Similar to BNP, it exhibits diuretic, natriuretic, and vasodilatory effects, playing a crucial role in regulating blood pressure and fluid volume []. ANP exerts its actions by binding to specific receptors, primarily Natriuretic Peptide Receptor A (NPR-A) [].

Relevance: ANP shares significant structural similarities with BNP and exhibits comparable biological activities []. Both are released in response to cardiac stress and contribute to maintaining cardiovascular homeostasis []. Research often investigates ANP and BNP together to understand their combined roles in health and disease, particularly in heart failure. [, , , ]

C-Type Natriuretic Peptide (CNP)

Compound Description: C-Type Natriuretic Peptide (CNP) is another member of the natriuretic peptide family, found in various tissues, including the heart and vascular endothelium [, ]. Unlike ANP and BNP, CNP's primary action is vasodilation, and it plays a role in regulating vascular tone and remodeling [, ]. CNP exerts its effects primarily through Natriuretic Peptide Receptor B (NPR-B) [].

Relevance: Although CNP shares structural similarities with BNP, their primary biological activities and target receptors differ []. Research often includes CNP alongside ANP and BNP to understand the interplay within the natriuretic peptide system, particularly in cardiovascular regulation [, , ].

N-Terminal pro-Brain Natriuretic Peptide (NT-proBNP)

Compound Description: N-Terminal pro-Brain Natriuretic Peptide (NT-proBNP) is an inactive prohormone cleaved from proBNP, the precursor of BNP [, ]. While lacking the direct biological activity of BNP, NT-proBNP serves as a valuable biomarker in clinical settings due to its stability and longer half-life compared to BNP [, ].

Relevance: NT-proBNP's clinical utility stems from its close relationship with BNP. Elevated levels of NT-proBNP often correlate with the severity of heart failure and can be used for diagnosis, risk stratification, and monitoring treatment response [, , , ].

Adrenomedullin

Compound Description: Adrenomedullin is a vasodilatory peptide hormone that shares some functional similarities with the natriuretic peptides [, ]. It is involved in regulating blood pressure, fluid balance, and may contribute to counteracting cardiac hypertrophy [, ].

Relevance: Although structurally distinct from BNP, adrenomedullin's involvement in cardiovascular regulation often leads to its investigation alongside BNP, especially in conditions like heart failure and hypertension [, , ].

Endothelin-1

Compound Description: Endothelin-1 is a potent vasoconstrictor peptide that opposes the vasodilatory actions of natriuretic peptides [, ]. It is involved in various physiological processes, but its overproduction can contribute to cardiovascular diseases like hypertension and heart failure [, ].

Relevance: While functionally antagonistic to BNP, Endothelin-1 is often studied in conjunction with BNP, particularly in research exploring the balance between vasoconstricting and vasodilating factors in cardiovascular health and disease [, ].

Overview

Natriuretic Peptide, Brain (commonly known as Brain Natriuretic Peptide) is a polypeptide hormone primarily produced in the heart's ventricles. Initially isolated from porcine brain tissue in 1988, it plays a critical role in cardiovascular physiology, particularly in regulating blood volume and pressure. This peptide is synthesized in response to ventricular wall stress and volume overload, making it a vital biomarker for heart failure and other cardiovascular conditions .

Source

Brain Natriuretic Peptide is predominantly synthesized in the cardiac ventricles, although it has also been detected in the adrenal medulla and brain tissue . The discovery of this peptide has led to significant advancements in understanding its diagnostic and therapeutic implications in heart disease.

Classification

Brain Natriuretic Peptide belongs to the family of natriuretic peptides, which includes Atrial Natriuretic Peptide and C-type Natriuretic Peptide. These peptides are classified based on their origin (cardiac vs. non-cardiac) and biological functions, including diuresis, natriuresis, vasodilation, and inhibition of the renin-angiotensin-aldosterone system .

Synthesis Analysis

Methods

The synthesis of Brain Natriuretic Peptide occurs primarily in the ventricular myocytes of the heart. It is produced from a larger precursor molecule known as pro-BNP, which undergoes cleavage to yield the active form of the peptide.

Technical Details

The synthesis process involves:

  • Transcription: The gene encoding pro-BNP is transcribed into messenger RNA.
  • Translation: The mRNA is translated into the pro-BNP protein.
  • Cleavage: Pro-BNP is enzymatically cleaved into two fragments: the biologically active Brain Natriuretic Peptide (32 amino acids) and an inactive N-terminal fragment .
Molecular Structure Analysis

Structure

Brain Natriuretic Peptide consists of 32 amino acid residues arranged in a specific sequence that allows it to exert its physiological effects. The structure features a cyclic configuration that is crucial for its receptor binding and activity.

Data

The molecular formula of Brain Natriuretic Peptide is C151H246N42O42SC_{151}H_{246}N_{42}O_{42}S, with a molecular weight of approximately 3,400 Da. Its specific amino acid sequence contributes to its unique biological functions, including natriuresis and vasodilation .

Chemical Reactions Analysis

Reactions

Brain Natriuretic Peptide participates in various biochemical reactions that influence cardiovascular function:

  • Binding to Receptors: It binds to specific natriuretic peptide receptors (NPR-A and NPR-B), initiating intracellular signaling cascades that lead to vasodilation and increased sodium excretion.
  • Inhibition of Renin-Angiotensin System: It plays a role in inhibiting renin release from the kidneys, thus reducing blood pressure and fluid retention.

Technical Details

The interaction between Brain Natriuretic Peptide and its receptors activates guanylate cyclase, increasing intracellular cyclic guanosine monophosphate levels, which mediates its physiological effects .

Mechanism of Action

Process

The mechanism of action of Brain Natriuretic Peptide involves:

  1. Receptor Binding: Upon release into circulation, it binds to natriuretic peptide receptors on target cells.
  2. Signal Transduction: This binding activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate.
  3. Physiological Effects: The resultant increase in cyclic guanosine monophosphate causes smooth muscle relaxation (vasodilation), increased glomerular filtration rate (natriuresis), and inhibition of aldosterone secretion.

Data

Studies have shown that elevated levels of Brain Natriuretic Peptide correlate with cardiac dysfunction, making it an important diagnostic marker for heart failure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Brain Natriuretic Peptide is typically found as a colorless solution when dissolved.
  • Stability: It is stable under physiological conditions but can degrade under extreme pH or temperature conditions.

Chemical Properties

  • Solubility: Highly soluble in water due to its peptide nature.
  • Reactivity: Reacts with specific receptors leading to physiological responses; stability can be influenced by factors such as pH and temperature.

Relevant data indicate that normal plasma concentrations range from less than 18.4 pg/ml, with significantly higher levels indicating heart failure or ventricular dysfunction .

Applications

Scientific Uses

Brain Natriuretic Peptide has significant clinical applications:

  • Diagnostic Marker: It serves as a biomarker for diagnosing heart failure, particularly systolic dysfunction.
  • Prognostic Indicator: Elevated levels can indicate poor prognosis in patients with heart failure or other cardiovascular diseases.
  • Therapeutic Target: Research continues into potential therapeutic applications for manipulating its pathways in treating heart-related conditions .

Properties

CAS Number

124584-08-3

Product Name

Natriuretic Peptide, Brain

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[52-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-butan-2-yl-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid

Molecular Formula

C143H244N50O42S4

Molecular Weight

3464.0 g/mol

InChI

InChI=1S/C143H244N50O42S4/c1-13-76(10)112-137(232)189-99(68-199)131(226)188-98(67-198)130(225)187-97(66-197)129(224)186-96(65-196)117(212)166-59-105(202)169-90(52-72(2)3)114(209)163-61-107(204)171-100(132(227)177-83(32-19-22-44-146)124(219)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)175-84(34-24-46-159-141(151)152)121(216)174-85(35-25-47-160-142(153)154)122(217)185-94(139(234)235)55-78-57-157-71-167-78)69-238-239-70-101(172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)179-120(215)82(31-18-21-43-145)180-134(229)102-37-27-49-193(102)138(233)79(147)63-194)133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(33-23-45-158-140(149)150)118(213)173-81(30-17-20-42-144)119(214)178-88(40-50-236-11)123(218)183-93(56-109(206)207)128(223)176-86(125(220)192-112)36-26-48-161-143(155)156/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,213)(H,174,216)(H,175,222)(H,176,223)(H,177,227)(H,178,214)(H,179,215)(H,180,229)(H,181,230)(H,182,228)(H,183,218)(H,184,231)(H,185,217)(H,186,224)(H,187,225)(H,188,226)(H,189,232)(H,190,219)(H,191,221)(H,192,220)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)/t76?,79?,80?,81?,82?,83-,84-,85-,86?,87?,88?,89?,90?,91-,92?,93?,94+,95?,96?,97?,98?,99?,100?,101?,102?,110?,111-,112?/m1/s1

InChI Key

HPNRHPKXQZSDFX-MLZGURBMSA-N

Synonyms

Natriuretic Peptide, Brain; BNP-32; Natrecor; BNP; B-Type Natriuretic Peptide; BNP32; BNP 32; Nesiritide; Type-B Natriuretic Peptide

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO

Isomeric SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)N[C@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)CC(C)C)CO)CO)CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.